

In-Depth Spectroscopic Analysis and Structural Elucidation of Taxezopidine L

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Compound of Interest

Compound Name: Taxezopidine L

Cat. No.: B15590168

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structure elucidation of **Taxezopidine L**, a complex taxoid isolated from the seeds of the Japanese yew, *Taxus cuspidata*. The information presented herein is compiled from the seminal work reporting its discovery and characterization, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data of Taxezopidine L

The structure of **Taxezopidine L** was determined through extensive spectroscopic analysis. The key data from ^1H NMR, ^{13}C NMR, and Mass Spectrometry are summarized below.

^1H and ^{13}C NMR Spectroscopic Data

The following table presents the ^1H and ^{13}C NMR chemical shifts for **Taxezopidine L**, which were crucial for establishing the carbon framework and the placement of functional groups.

Position	¹³ C (ppm)	¹ H (ppm, J in Hz)
1	79.2 (d)	5.61 (d, 7.0)
2	75.1 (d)	3.89 (d, 7.0)
3	46.9 (d)	2.31 (m)
4	134.5 (s)	-
5	84.1 (d)	4.96 (d, 8.0)
6	35.5 (t)	1.85 (m), 2.55 (m)
7	72.9 (d)	4.43 (dd, 10.5, 7.0)
8	42.7 (s)	-
9	209.7 (s)	-
10	75.9 (d)	5.31 (d, 7.0)
11	137.9 (s)	-
12	141.5 (s)	-
13	71.9 (d)	6.18 (t, 8.0)
14	35.7 (t)	1.15 (m), 2.25 (m)
15	58.5 (s)	-
16	1.15 (q)	1.22 (s)
17	26.9 (q)	1.78 (s)
18	14.8 (q)	1.05 (s)
19	10.9 (q)	1.58 (s)
20	132.1 (t)	4.98 (s), 5.29 (s)
2'	73.4 (d)	4.65 (d, 2.5)
3'	56.8 (d)	3.21 (d, 2.5)
1'	172.9 (s)	-

Ph (3')	138.9 (s)	-
128.8 (d) x2	7.35 (m)	
128.4 (d) x2	7.35 (m)	
127.5 (d)	7.35 (m)	
OAc-7	170.5 (s)	-
21.0 (q)	2.05 (s)	
OAc-10	170.1 (s)	-
21.1 (q)	2.15 (s)	
OAc-13	169.8 (s)	-
20.8 (q)	2.25 (s)	
NMe ₂	40.8 (q) x2	2.28 (s, 6H)

Mass Spectrometry Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of **Taxezipidine L**.

Technique	Ionization Mode	Observed m/z	Deduced Formula
HR-FAB-MS	Positive	754.3055 [M+H] ⁺	C ₃₉ H ₄₈ NO ₁₅

Experimental Protocols

The isolation and structural elucidation of **Taxezipidine L** involved a multi-step process, as detailed below.

Isolation of Taxezipidine L

- Extraction: The seeds of *Taxus cuspidata* were ground and extracted with methanol.

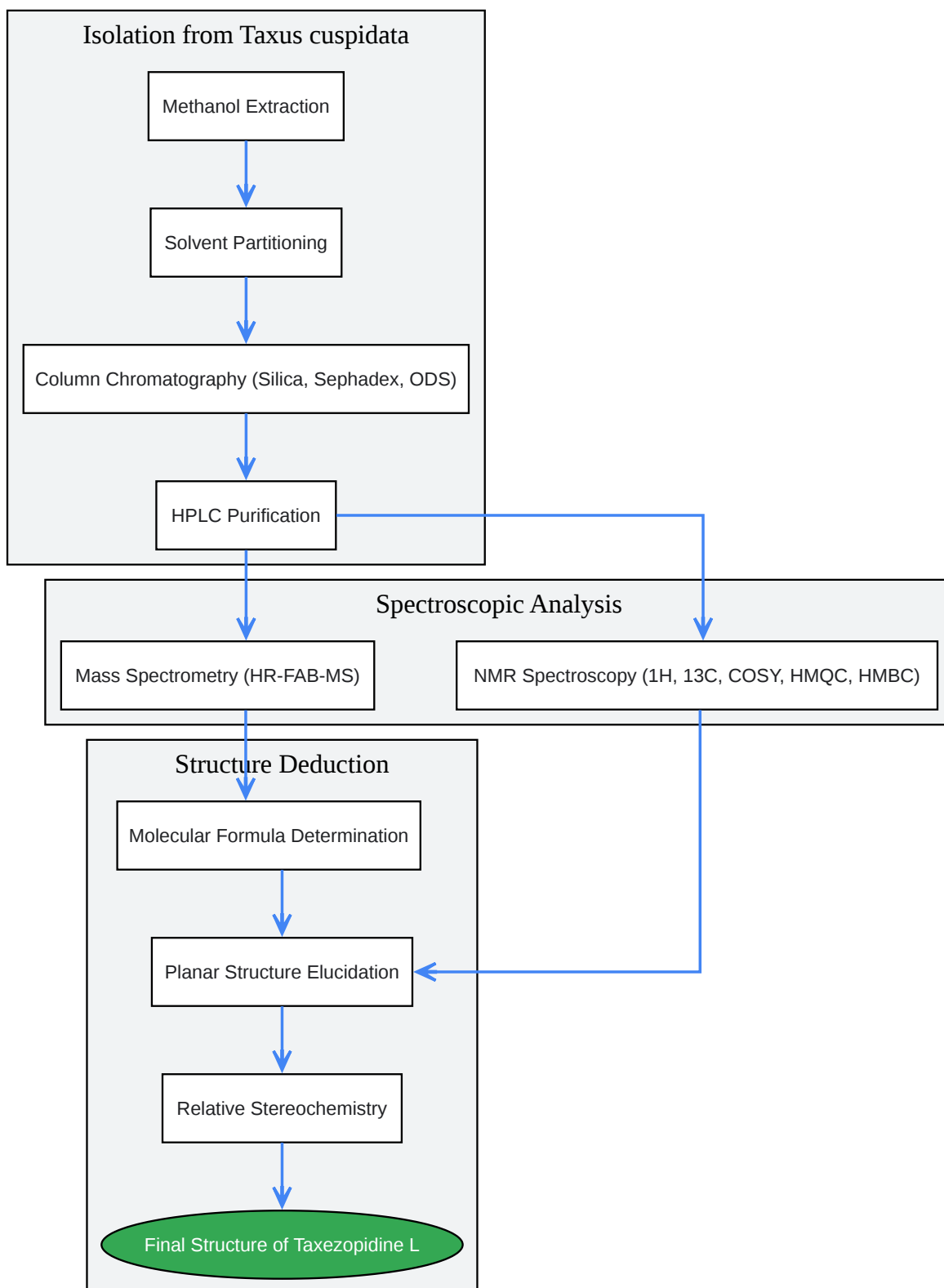
- **Solvent Partitioning:** The methanol extract was concentrated and partitioned between ethyl acetate and water. The ethyl acetate layer was further partitioned with n-hexane.
- **Chromatography:** The resulting extract was subjected to a series of column chromatography steps, including silica gel, Sephadex LH-20, and reversed-phase (ODS) chromatography.
- **Final Purification:** Final purification was achieved by high-performance liquid chromatography (HPLC) to yield pure **Taxezipidine L**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a Bruker AM-500 spectrometer. Chemical shifts were referenced to the solvent signals of CDCl_3 .
- **Mass Spectrometry:** High-resolution fast atom bombardment mass spectra (HR-FAB-MS) were obtained on a JEOL JMS-SX102A mass spectrometer.
- **Optical Rotation:** Optical rotation was measured using a JASCO DIP-370 digital polarimeter.

Structure Elucidation Workflow

The logical process for the structure elucidation of **Taxezipidine L** is depicted in the following workflow diagram.



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Caption: Workflow for the isolation and structure elucidation of **Taxezopidine L**.

This guide provides a foundational understanding of the spectroscopic properties and the scientific process behind the structural determination of **Taxezipidine L**. This information is critical for the further investigation of its biological activity and potential as a therapeutic agent.

- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis and Structural Elucidation of Taxezipidine L]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15590168#a-spectroscopic-data-and-structure-elucidation-of-taxezipidine-l\]](https://www.benchchem.com/product/b15590168#a-spectroscopic-data-and-structure-elucidation-of-taxezipidine-l)

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